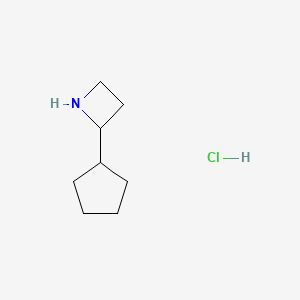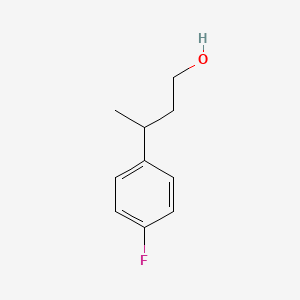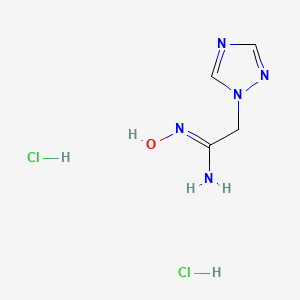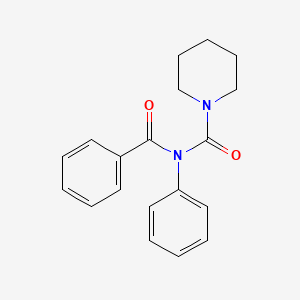
2-Cyclopentylazetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kinetics and Mechanism of Hydrolysis
The study on the hydrolysis of cyclopentolate hydrochloride, which shares a cyclopentyl structure similar to 2-Cyclopentylazetidine hydrochloride, provides insights into the degradation kinetics of such compounds in alkaline solutions. The research utilized a reversed-phase HPLC assay to monitor the degradation, which was found to follow pseudo-first-order kinetics at 50°C. The degradation was significantly faster at higher pH values, leading to the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products. The proposed mechanism suggests that α-(1-hydroxycyclopentyl)benzeneacetic acid is formed through normal ester hydrolysis, while phenylacetic acid formation involves a six-membered transition state facilitated by the hydroxyl group from the cyclopentanol moiety .
Inhibition of CTP Synthesis
Another compound with a cyclopentyl moiety, the cyclopentenyl analogue of cytidine (cCyd), was investigated for its mechanism of action in human colon carcinoma cells. The study found that cCyd is a potent inhibitor of cytidine triphosphate (CTP) synthesis, leading to a reduction in cell viability and inhibition of nucleic acid synthesis. The inhibition of CTP synthesis was rapid and preferential, with a half-life of 1 hour at a concentration of 10(-6)M. The reduction in CTP levels correlated with the inhibition of transcription of rRNA and, to a lesser extent, tRNA, without affecting DNA size. These findings suggest that compounds with a cyclopentyl structure, such as this compound, could potentially influence nucleotide synthesis and have cytotoxic effects .
Luminescent Properties and Chemical Reactivity
Research on cyclometalated complexes containing a 2-(4-bromophenyl)pyridine moiety, which is structurally related to this compound, revealed the synthesis and characterization of various palladium and iridium complexes. These complexes exhibited luminescent properties with emission peaks ranging from 390-543 nm in dichloromethane solution under UV irradiation. The study also explored the application of these complexes in coupling reactions, demonstrating their potential in facilitating the synthesis of biarylaldehydes and 6-aryl-2-ferrocenylquinolines. The findings indicate that compounds with cyclopentyl-related structures can have diverse chemical reactivity and potential applications in organic synthesis .
科学的研究の応用
Antiviral and Antileukemic Activities
A study focused on the synthesis and biological evaluation of 3'-acyl derivatives of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine hydrochlorides showed significant antiviral and antileukemic activities. These compounds exhibited cytotoxicity against HeLa cells and showed activity against DNA viruses and leukemia in mice, suggesting potential for antiviral and anticancer applications (Hamamura et al., 1976).
Inhibition of HIV Replication
Another research effort revealed a compound, 2',3'-dideoxycytidine (ddC), as a potent inhibitor of human immunodeficiency virus (HIV) replication. The study highlighted the compound's delayed cytotoxicity in T lymphoblastic cell lines and its impact on mitochondrial DNA, providing insights into its mechanism and potential therapeutic applications (Chen & Cheng, 1989).
Broad-Spectrum Antiviral Activity
Carbocyclic cytidine (C-Cyd) was identified as a broad-spectrum antiviral agent, effective against various RNA and DNA viruses. The target enzyme for C-Cyd is CTP synthetase, crucial for RNA synthesis, suggesting its utility in treating viral infections (De Clercq et al., 1990).
Novel Chemical Synthesis Methods
Research on the one-electron oxidation of cerium(III) complexes with phenyliodine(III) dichloride offers innovative approaches to synthesizing chloro-functionalized (organo)cerium(IV) compounds. This method could be applicable in the synthesis of complex organic molecules, including those related to "2-Cyclopentylazetidine hydrochloride" (Dröse et al., 2010).
Anticancer Drug Development
5-Azacytidine, a cytidine analogue, has shown effectiveness in treating acute myelogenous leukemia through its action on nucleic acid metabolism. Its clinical success provides a model for developing similar compounds for therapeutic use (Von Hoff et al., 1976).
Safety and Hazards
特性
IUPAC Name |
2-cyclopentylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-7(3-1)8-5-6-9-8;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHYNOPSAWUIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2554941.png)
![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)
![Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2554945.png)


![2,4-dimethyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2554948.png)


![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)
![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)